2,6-Dichloro-N1-(2-(diethylamino)ethyl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-N1-(2-(diethylamino)ethyl)benzene-1,4-diamine is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms and a diethylaminoethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N1-(2-(diethylamino)ethyl)benzene-1,4-diamine typically involves electrophilic aromatic substitution reactions The process begins with the chlorination of benzene to introduce chlorine atoms at the 2 and 6 positionsThe reaction conditions often require the use of strong acids or bases to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-N1-(2-(diethylamino)ethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-N1-(2-(diethylamino)ethyl)benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-N1-(2-(diethylamino)ethyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,4-diamine: A simpler analog with similar substitution patterns.
1,2-Ethanediamine, N,N-diethyl-: Shares the diethylaminoethyl group but lacks the chlorinated benzene ring
Uniqueness
2,6-Dichloro-N1-(2-(diethylamino)ethyl)benzene-1,4-diamine is unique due to the presence of both chlorine atoms and the diethylaminoethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C12H19Cl2N3 |
---|---|
Molekulargewicht |
276.20 g/mol |
IUPAC-Name |
2,6-dichloro-1-N-[2-(diethylamino)ethyl]benzene-1,4-diamine |
InChI |
InChI=1S/C12H19Cl2N3/c1-3-17(4-2)6-5-16-12-10(13)7-9(15)8-11(12)14/h7-8,16H,3-6,15H2,1-2H3 |
InChI-Schlüssel |
CEDJTRWCVIENNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=C(C=C(C=C1Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.